molecular formula C12H16N2 B8486504 3-(3-Phenylpropylamino)propionitrile

3-(3-Phenylpropylamino)propionitrile

Cat. No. B8486504
M. Wt: 188.27 g/mol
InChI Key: DAPRYVZQEMNTSJ-UHFFFAOYSA-N
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Patent
US06245746B1

Procedure details

A mixture of 3-phenylpropylamine (0.95 g, 7 mmol) and acrylonitrile (0.55 ml, 8.4 mmol) in ethanol (30 ml) was refluxed for 2 hours to give N-(2-cyanoethyl)-3-phenyl-propylamine.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11](#[N:14])[CH:12]=[CH2:13]>C(O)C>[C:11]([CH2:12][CH2:13][NH:10][CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)#[N:14]

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCNCCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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